molecular formula C19H14BrF3N2O2 B4541603 2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-YL]-N-methyl-N-phenylacetamide

2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-YL]-N-methyl-N-phenylacetamide

Cat. No.: B4541603
M. Wt: 439.2 g/mol
InChI Key: GKCWURFIYQPOTM-UHFFFAOYSA-N
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Description

2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-YL]-N-methyl-N-phenylacetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-YL]-N-methyl-N-phenylacetamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the brominated indole with N-methyl-N-phenylacetamide under suitable reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-YL]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indole derivatives, while coupling reactions can produce a wide range of biaryl compounds .

Scientific Research Applications

2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-YL]-N-methyl-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-YL]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group and indole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-YL]-N-methyl-N-phenylacetamide stands out due to its unique combination of a brominated indole ring and a trifluoroacetyl group.

Properties

IUPAC Name

2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrF3N2O2/c1-24(13-5-3-2-4-6-13)17(26)11-25-10-15(18(27)19(21,22)23)14-9-12(20)7-8-16(14)25/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCWURFIYQPOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-YL]-N-methyl-N-phenylacetamide
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2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-YL]-N-methyl-N-phenylacetamide
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2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-YL]-N-methyl-N-phenylacetamide
Reactant of Route 4
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2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-YL]-N-methyl-N-phenylacetamide
Reactant of Route 5
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2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-YL]-N-methyl-N-phenylacetamide
Reactant of Route 6
2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-YL]-N-methyl-N-phenylacetamide

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